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Compound of Interest

Compound Name:
Cyclohexyltriphenylphosphonium

bromide

Cat. No.: B044559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cyclohexyltriphenylphosphonium
bromide, a versatile phosphonium salt widely utilized in organic synthesis. The document

details its chemical properties, provides experimental protocols for its synthesis and a primary

application, and illustrates a key reaction workflow.

Core Concepts: IUPAC Nomenclature and Chemical
Identity
The unequivocally recognized IUPAC name for the compound with the common name

cyclohexyltriphenylphosphonium bromide is cyclohexyl(triphenyl)phosphanium;bromide. It

is also frequently referred to as cyclohexyl(triphenyl)phosphonium bromide.

Quantitative Data Summary
A compilation of the key physical and chemical properties of

cyclohexyltriphenylphosphonium bromide is presented in Table 1 for easy reference and

comparison.

Table 1: Physicochemical Properties of Cyclohexyltriphenylphosphonium Bromide
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Property Value

IUPAC Name cyclohexyl(triphenyl)phosphanium;bromide

CAS Number 7333-51-9

Molecular Formula C₂₄H₂₆BrP

Molecular Weight 425.35 g/mol

Melting Point 265-272 °C

Appearance White to off-white crystalline powder

Experimental Protocols
This section outlines detailed methodologies for the synthesis of

cyclohexyltriphenylphosphonium bromide and its subsequent use in the Wittig reaction, a

cornerstone of alkene synthesis.

Synthesis of Cyclohexyltriphenylphosphonium Bromide
This protocol describes the preparation of cyclohexyltriphenylphosphonium bromide from

triphenylphosphine and cyclohexyl bromide.

Materials:

Triphenylphosphine (Ph₃P)

Cyclohexyl bromide (C₆H₁₁Br)

Toluene (anhydrous)

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle
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Buchner funnel and filter paper

Diethyl ether (anhydrous)

Procedure:

In a dry round-bottom flask, dissolve triphenylphosphine (1 equivalent) in anhydrous toluene.

Add cyclohexyl bromide (1.1 equivalents) to the solution.

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

Maintain the reflux for 24-48 hours. The progress of the reaction can be monitored by thin-

layer chromatography (TLC).

Upon completion, allow the reaction mixture to cool to room temperature. The product will

precipitate as a white solid.

Collect the solid product by vacuum filtration using a Buchner funnel.

Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting

materials.

Dry the purified cyclohexyltriphenylphosphonium bromide under vacuum to obtain a

white to off-white crystalline powder.

The Wittig Reaction: Synthesis of an Alkene
This protocol provides a general procedure for the Wittig reaction, utilizing a phosphonium salt

such as cyclohexyltriphenylphosphonium bromide to convert an aldehyde or ketone into an

alkene.

Materials:

Cyclohexyltriphenylphosphonium bromide

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
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An aldehyde or ketone

Round-bottom flask

Syringes for liquid transfer

Magnetic stirrer and stir bar

Inert atmosphere (e.g., nitrogen or argon)

Separatory funnel

Drying agent (e.g., anhydrous magnesium sulfate)

Rotary evaporator

Procedure:

Ylide Formation:

In a dry round-bottom flask under an inert atmosphere, suspend

cyclohexyltriphenylphosphonium bromide (1 equivalent) in the anhydrous solvent.

Cool the suspension to 0 °C or -78 °C, depending on the base and substrate.

Slowly add the strong base (1 equivalent) to the suspension with stirring. The formation of

the ylide is often indicated by a color change (typically to a deep orange or red).

Allow the mixture to stir at the appropriate temperature for 30-60 minutes.

Reaction with Carbonyl Compound:

Dissolve the aldehyde or ketone (1 equivalent) in the anhydrous solvent.

Slowly add the carbonyl solution to the ylide solution at the same low temperature.

Allow the reaction to warm to room temperature and stir for several hours or until

completion as monitored by TLC.
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Work-up and Purification:

Quench the reaction by adding water or a saturated aqueous solution of ammonium

chloride.

Transfer the mixture to a separatory funnel and extract the product with an organic solvent

(e.g., diethyl ether, ethyl acetate).

Wash the combined organic layers with brine, dry over an anhydrous drying agent, and

filter.

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude

alkene.

The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or

column chromatography. Purify the desired alkene product by flash column

chromatography.

Mandatory Visualizations
The following diagrams illustrate the key chemical transformations described in the

experimental protocols.
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[https://www.benchchem.com/product/b044559#cyclohexyltriphenylphosphonium-bromide-
iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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